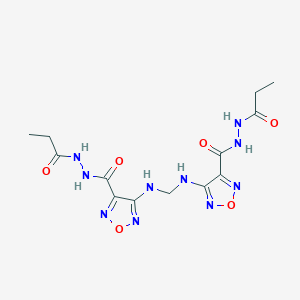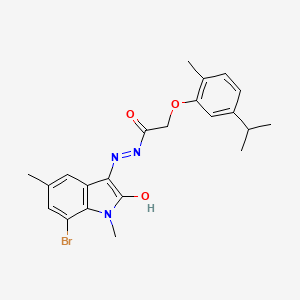![molecular formula C16H15N3O5S B6078070 ethyl 4-methyl-2-{[3-(4-nitrophenyl)acryloyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B6078070.png)
ethyl 4-methyl-2-{[3-(4-nitrophenyl)acryloyl]amino}-1,3-thiazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-methyl-2-{[3-(4-nitrophenyl)acryloyl]amino}-1,3-thiazole-5-carboxylate, also known as ethyl 2-(4-nitrophenyl)-4-methylthiazole-5-carboxylate, is a chemical compound that has been studied for its potential applications in scientific research. This compound belongs to the thiazole family of organic compounds and has shown promising results in various studies.
Mecanismo De Acción
The mechanism of action of ethyl 4-methyl-2-{[3-(4-nitrophenyl)acryloyl]amino}-1,3-thiazole-5-carboxylate 4-methyl 4-methyl-2-{[3-(4-nitrophenyl)acryloyl]amino}-1,3-thiazole-5-carboxylate-2-{[3-(4-nitrophenyl)acryloyl]amino}-1,3-thiazole-5-carboxylate is not fully understood. However, it is believed to act as a chelator for metal ions such as copper (II) and zinc (II) by forming a complex with them. This complexation results in a change in the fluorescence properties of the compound, which can be used for the detection of these metal ions. In the case of photodynamic therapy, the compound is believed to generate reactive oxygen species (ROS) upon irradiation with light, which can induce cell death in cancer cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of ethyl 4-methyl-2-{[3-(4-nitrophenyl)acryloyl]amino}-1,3-thiazole-5-carboxylate 4-methyl 4-methyl-2-{[3-(4-nitrophenyl)acryloyl]amino}-1,3-thiazole-5-carboxylate-2-{[3-(4-nitrophenyl)acryloyl]amino}-1,3-thiazole-5-carboxylate have been studied in various in vitro and in vivo models. It has been shown to exhibit low toxicity towards normal cells and tissues, making it a promising candidate for further development as a photosensitizer for PDT. It has also been shown to have antimicrobial activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using ethyl 4-methyl-2-{[3-(4-nitrophenyl)acryloyl]amino}-1,3-thiazole-5-carboxylate 4-methyl 4-methyl-2-{[3-(4-nitrophenyl)acryloyl]amino}-1,3-thiazole-5-carboxylate-2-{[3-(4-nitrophenyl)acryloyl]amino}-1,3-thiazole-5-carboxylate in lab experiments is its high sensitivity and selectivity for metal ions such as copper (II) and zinc (II). It also has low toxicity towards normal cells and tissues, making it a promising candidate for further development as a photosensitizer for PDT. However, one of the limitations of using this compound is its relatively low solubility in aqueous solutions, which can affect its bioavailability and efficacy in biological systems.
Direcciones Futuras
There are several future directions for the study of ethyl 4-methyl-2-{[3-(4-nitrophenyl)acryloyl]amino}-1,3-thiazole-5-carboxylate 4-methyl 4-methyl-2-{[3-(4-nitrophenyl)acryloyl]amino}-1,3-thiazole-5-carboxylate-2-{[3-(4-nitrophenyl)acryloyl]amino}-1,3-thiazole-5-carboxylate. One area of research could be the development of more efficient synthesis methods for this compound, which could improve its availability and reduce its cost. Another area of research could be the further investigation of its potential as a photosensitizer for PDT in cancer treatment, as well as its antimicrobial activity against various bacterial strains. Additionally, the development of more water-soluble derivatives of this compound could improve its bioavailability and efficacy in biological systems.
Métodos De Síntesis
The synthesis of ethyl 4-methyl-2-{[3-(4-nitrophenyl)acryloyl]amino}-1,3-thiazole-5-carboxylate 4-methyl 4-methyl-2-{[3-(4-nitrophenyl)acryloyl]amino}-1,3-thiazole-5-carboxylate-2-{[3-(4-nitrophenyl)acryloyl]amino}-1,3-thiazole-5-carboxylate involves the reaction of ethyl 4-methyl-2-{[3-(4-nitrophenyl)acryloyl]amino}-1,3-thiazole-5-carboxylate 2-amino-4-methyl 4-methyl-2-{[3-(4-nitrophenyl)acryloyl]amino}-1,3-thiazole-5-carboxylatethiazole-5-carboxylate with 4-nitrophenylacrylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethyl 4-methyl-2-{[3-(4-nitrophenyl)acryloyl]amino}-1,3-thiazole-5-carboxylateaminopyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or dimethyl 4-methyl-2-{[3-(4-nitrophenyl)acryloyl]amino}-1,3-thiazole-5-carboxylateformamide (DMF) at room temperature for several hours. The resulting product is purified by column chromatography to obtain the final compound.
Aplicaciones Científicas De Investigación
Ethyl 4-methyl 4-methyl-2-{[3-(4-nitrophenyl)acryloyl]amino}-1,3-thiazole-5-carboxylate-2-{[3-(4-nitrophenyl)acryloyl]amino}-1,3-thiazole-5-carboxylate has been studied for its potential applications in various scientific research fields. It has shown promising results as a fluorescent probe for the detection of metal ions such as copper (II) and zinc (II) in biological systems. It has also been studied for its potential as a photosensitizer for photodynamic therapy (PDT) in cancer treatment. Additionally, it has shown antimicrobial activity against various bacterial strains and has been studied for its potential as an antibacterial agent.
Propiedades
IUPAC Name |
ethyl 4-methyl-2-[[(E)-3-(4-nitrophenyl)prop-2-enoyl]amino]-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O5S/c1-3-24-15(21)14-10(2)17-16(25-14)18-13(20)9-6-11-4-7-12(8-5-11)19(22)23/h4-9H,3H2,1-2H3,(H,17,18,20)/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBTUHSSAXLUSJF-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-methyl-2-{[(2E)-3-(4-nitrophenyl)prop-2-enoyl]amino}-1,3-thiazole-5-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(cyclopropylcarbonyl)-7-(4-isopropylbenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6077991.png)
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B6077999.png)
![2-cyclohexyl-N-(2-mercapto-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)acetamide](/img/structure/B6078004.png)
![N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-methylpropanamide](/img/structure/B6078011.png)

![1-[1-(2,4-difluorobenzyl)-3-piperidinyl]-4-(4-fluorophenyl)piperazine](/img/structure/B6078024.png)
![2,4-dichloro-5-[(dimethylamino)sulfonyl]-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide](/img/structure/B6078054.png)
![2-(2,5-difluorophenyl)-4-{[2-(4-fluorophenyl)-1-pyrrolidinyl]methyl}-5-methyl-1,3-oxazole](/img/structure/B6078060.png)
![3-(4-fluorophenyl)-2-(methoxymethyl)-7-(tetrahydro-2-furanylmethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6078067.png)

![1-(2,5-dimethylphenyl)-4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]piperazine](/img/structure/B6078084.png)
![ethyl 4-[(2-fluorophenyl)amino]-6-(3-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate](/img/structure/B6078092.png)
![ethyl 2-[3-(3-anilino-2-cyano-3-oxo-1-propen-1-yl)-2,5-dimethyl-1H-pyrrol-1-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6078094.png)
![N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-3-(3-methyl-1H-pyrazol-1-yl)propanamide](/img/structure/B6078097.png)